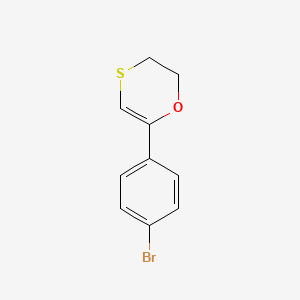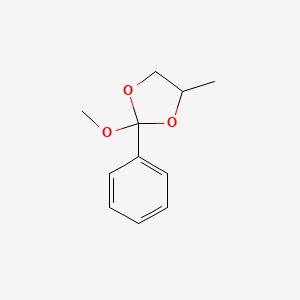
1-Chloro-8-(methylsulfanyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-8-(methylsulfanyl)naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a chlorine atom and a methylsulfanyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-8-(methylsulfanyl)naphthalene can be synthesized through several methods. One common approach involves the chlorination of 8-(methylsulfanyl)naphthalene using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-8-(methylsulfanyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in a solvent like tetrahydrofuran.
Substitution: Amines or thiols; reactions are usually conducted in polar solvents such as dimethylformamide or acetonitrile, often with a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 8-(methylsulfanyl)naphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
1-Chloro-8-(methylsulfanyl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized naphthalenes.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-Chloro-8-(methylsulfanyl)naphthalene involves its interaction with specific molecular targets. The chlorine atom and methylsulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or antifungal effects. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
1-Chloro-8-(methylsulfanyl)naphthalene can be compared with other similar compounds, such as:
1-Chloronaphthalene: Lacks the methylsulfanyl group, resulting in different chemical reactivity and applications.
8-(Methylsulfanyl)naphthalene:
1-Bromo-8-(methylsulfanyl)naphthalene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Properties
CAS No. |
61209-67-4 |
|---|---|
Molecular Formula |
C11H9ClS |
Molecular Weight |
208.71 g/mol |
IUPAC Name |
1-chloro-8-methylsulfanylnaphthalene |
InChI |
InChI=1S/C11H9ClS/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7H,1H3 |
InChI Key |
NPJMNTIOVMSJKG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


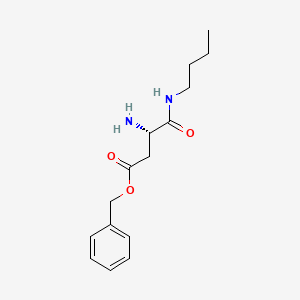
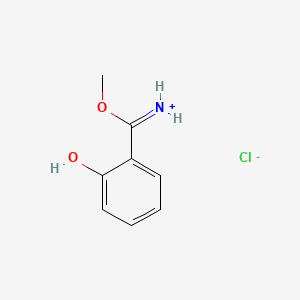

![Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14591196.png)

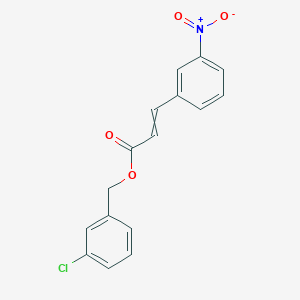

![[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid](/img/structure/B14591221.png)
![1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14591227.png)
![7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14591235.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B14591244.png)

